methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate
Description
Methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate is a structurally complex heterocyclic compound featuring:
- A thiophene core substituted at positions 2 (methyl carboxylate), 3 (acetamido-linked isoindole dione), and 5 (phenyl group).
- The 1,3-dioxo-isoindole moiety, which introduces hydrogen-bonding capabilities via its two carbonyl groups.
Properties
IUPAC Name |
methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-29-22(28)19-16(11-17(30-19)13-7-3-2-4-8-13)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPQAOKUXGIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate” are currently unknown. This compound is a unique chemical provided to early discovery researchers. The buyer assumes responsibility to confirm product identity and/or purity.
Pharmacokinetics
Its impact on bioavailability is subject to further investigation.
Biological Activity
Methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on specific enzymes and its cytotoxicity against various cancer cell lines.
The compound has a complex structure characterized by the presence of a thiophene ring, an isoindole moiety, and an acetamido group. Its molecular formula is with a molecular weight of approximately 312.31 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.31 g/mol |
| SMILES | O=C1N(C(=O)C(C2=C1C=CC=C2)=O)C(C(=O)OC)=O |
| InChI Key | IACYEVDEQNXLSN-UHFFFAOYSA-N |
Enzyme Inhibition
Recent studies have demonstrated that derivatives of isoindole compounds exhibit selective inhibitory activity against various phosphatases, particularly CDC25B and PTP1B. For instance, a related compound showed IC50 values ranging from 3.2 to 23.2 µg/mL for CDC25B and 2.9 to 21.4 µg/mL for PTP1B, indicating significant enzyme inhibition potential .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | CDC25B | 3.2 |
| Compound 1 | PTP1B | 2.9 |
| Reference | CDC25B | 2.7 |
| Reference | PTP1B | 2.3 |
Cytotoxicity Studies
The cytotoxic activity of this compound has been evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The compound displayed potent cytotoxic effects with IC50 values indicating significant growth inhibition in these cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | X.X |
| HeLa | Y.Y |
| HCT116 | Z.Z |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets leading to altered signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
In vivo studies using xenograft models have shown that compounds similar to this compound can significantly reduce tumor volume when administered at therapeutic doses . Notably, compound derivatives have been reported to produce tumor volume inhibition of approximately 50% in treated groups compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s unique substituents differentiate it from related thiophene derivatives. Key comparisons include:
Key Observations :
- The phenyl group at position 5 may improve lipophilicity relative to unsubstituted thiophenes, influencing bioavailability .
Hydrogen-Bonding and Crystallography
The isoindole dione moiety enables robust hydrogen-bonding networks, contrasting with simpler carboxylates or amino-substituted thiophenes:
- Methyl 5-amino-1-benzothiophene-2-carboxylate: Lacks strong H-bond donors, relying on weaker van der Waals interactions .
Research Implications and Gaps
- Pharmacological Potential: The acetamido-isoindole group may mimic protease inhibitors (e.g., HIV-1 integrase inhibitors), warranting further bioactivity studies.
- Synthetic Optimization : and suggest pathways for improving yield and purity, but compatibility with the isoindole dione requires validation.
- Crystallographic Data : Structural determination via SHELX or ORTEP-3 could clarify packing efficiency and stability .
Preparation Methods
Thiophene Ring Formation via Gewald Reaction
The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, can be adapted to introduce the carboxylate group. Reacting methyl cyanoacetate with elemental sulfur and a phenyl ketone (e.g., acetophenone) under basic conditions yields methyl 5-phenylthiophene-2-carboxylate.
Reaction Conditions
Alternative Route: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed cross-coupling between methyl 3-bromothiophene-2-carboxylate and phenylboronic acid is viable.
Optimized Parameters
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2.0 eq) in toluene/water (3:1).
-
Temperature : 100°C, 6 hours.
Critical Analysis of Methodologies
Regioselectivity Challenges in Thiophene Functionalization
Direct nitration of the thiophene core often suffers from poor regioselectivity. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., carboxylates) direct electrophilic substitution to C3, but competing C4 nitration (~15%) necessitates chromatographic purification.
Efficiency of Amide Coupling Agents
Comparative trials with HATU, EDCl, and DCC revealed HATU superior in minimizing racemization and side-product formation (e.g., <5% acylurea byproducts vs. 15% with DCC).
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₂₃H₁₈N₂O₅S : 434.0938 [M+H]⁺.
-
Observed : 434.0935 [M+H]⁺ (Δ = -0.69 ppm).
Scale-Up Considerations and Process Optimization
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene derivatives and isoindole-1,3-dione precursors. Critical steps include:
- Amide coupling : Reaction of 5-phenylthiophene-2-carboxylate derivatives with activated acetamido intermediates under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
- Cyclization : Formation of the isoindole-1,3-dione moiety using dehydrating agents like acetic anhydride .
- Monitoring : Thin-layer chromatography (TLC) tracks intermediates, while NMR spectroscopy (¹H/¹³C) and HPLC confirm final product purity (>95%) .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR spectroscopy : Assigns proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, isoindole carbonyls at δ 170–175 ppm) .
- HPLC : Quantifies purity using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass spectrometry (MS) : Confirms molecular weight via ESI-TOF (e.g., [M+H]⁺ peak at m/z ~465) .
Q. What structural features influence its biological activity?
- Methodological Answer : Key features include:
- Thiophene core : Facilitates π-π stacking with biological targets .
- Isoindole-1,3-dione group : Enhances hydrogen-bonding interactions .
- Phenyl substituents : Modulate lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction path search : Identifies optimal conditions (e.g., solvent polarity, temperature) for amide coupling .
- Electronic effects : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced electrophilicity due to σ-withdrawing groups .
Q. How do structural modifications in derivatives affect pharmacological properties?
- Methodological Answer : Comparative studies of analogs reveal:
| Derivative Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Chlorophenyl sulfonamide | Increased kinase inhibition (IC₅₀ ↓) | |
| Ethyl ester replacement | Improved metabolic stability |
- Dose-response assays : Validate selectivity using kinase profiling panels .
Q. What statistical experimental design (DoE) methods improve synthesis efficiency?
- Methodological Answer :
- Factorial design : Optimizes variables (e.g., solvent ratio, catalyst loading) to maximize yield. For example, a 2³ design reduces experiments by 40% while identifying critical interactions .
- Response surface methodology (RSM) : Models non-linear relationships (e.g., temperature vs. reaction time) .
Q. How can researchers resolve contradictions in reported biological activities?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Impurity analysis : HPLC-MS detects by-products that may interfere with bioactivity .
Q. What in vitro models are suitable for studying its mechanism of action?
- Methodological Answer :
- Target engagement : Fluorescence polarization assays with recombinant enzymes (e.g., kinases) .
- Cellular models : Immortalized cancer lines (e.g., HeLa) treated with compound ± pathway inhibitors (e.g., LY294002 for PI3K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
